molecular formula C12H16O3 B7860507 2-(4-Ethoxyphenyl)-2-methylpropanoic acid

2-(4-Ethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B7860507
M. Wt: 208.25 g/mol
InChI Key: LDOMMNCPNTZTQW-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of propanoic acid, featuring an ethoxy group attached to a phenyl ring, which is further connected to a methyl-substituted propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-2-methylpropanoic acid typically involves the reaction of 4-ethoxybenzaldehyde with a suitable reagent to introduce the propanoic acid moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for cost-effectiveness and efficiency, incorporating continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-ethoxybenzoic acid, while reduction could produce 2-(4-ethoxyphenyl)-2-methylpropanol.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzoic acid: Similar structure but lacks the methylpropanoic acid moiety.

    2-Methylpropanoic acid: Lacks the ethoxyphenyl group.

    4-Ethoxyphenylacetic acid: Similar but with an acetic acid moiety instead of propanoic acid.

Uniqueness

2-(4-Ethoxyphenyl)-2-methylpropanoic acid is unique due to the combination of its ethoxyphenyl and methylpropanoic acid groups, which confer distinct chemical properties and potential applications. This uniqueness makes it valuable in specific synthetic and research contexts where other similar compounds may not be suitable.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-15-10-7-5-9(6-8-10)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOMMNCPNTZTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028717
Record name 2-(4-Ethoxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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